3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride
Description
3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride is a tertiary amine derivative featuring a benzaldehyde core substituted with a piperidinyl ethoxy group. The compound is primarily utilized in pharmaceutical research and development, particularly as an intermediate in synthesizing receptor-targeting molecules. Its structure combines a lipophilic piperidine ring with a polar ethoxy linkage, enabling interactions with diverse biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes . Synthetically, it is prepared via nucleophilic substitution reactions, as evidenced by methods analogous to Reference Examples 87 and 88 in EP 4,374,877 A2 . The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15;/h4-6,11-12H,1-3,7-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBJPKOTCLTFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70768903 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70768903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138351-09-4 | |
| Record name | Benzaldehyde, 3-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138351-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70768903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 3-Hydroxybenzaldehyde
The most widely reported method involves the alkylation of 3-hydroxybenzaldehyde with 1,2-dibromoethane under basic conditions, followed by nucleophilic displacement with piperidine (Figure 1).
Procedure :
- Etherification : 3-Hydroxybenzaldehyde (1 eq) reacts with 1,2-dibromoethane (1.2 eq) in methanol under reflux with aqueous sodium hydroxide (6N) as the base. This yields 3-(2-bromoethoxy)benzaldehyde as a brown liquid (50% yield).
- Nucleophilic Substitution : The bromo intermediate is treated with piperidine (1.5 eq) in methanol under reflux for 3 hours. After concentration, the free base 3-[2-(piperidin-1-yl)ethoxy]benzaldehyde is obtained as a brown syrup (64–68% yield).
- Salt Formation : The free base is dissolved in anhydrous ether and treated with hydrogen chloride gas to precipitate the hydrochloride salt.
Key Data :
| Step | Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Etherification | 1,2-Dibromoethane, NaOH | Reflux, 6 h | 50% | 92% |
| Piperidine Substitution | Piperidine, MeOH | Reflux, 3 h | 64–68% | 89% |
| Hydrochloride Formation | HCl gas, Et₂O | 0–5°C, 1 h | 95% | 98% |
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where piperidine displaces bromide from the ethylenic chain. Steric hindrance from the piperidine ring necessitates prolonged reflux to ensure complete substitution.
Alternative Nucleophilic Substitution Routes
Alternative pathways utilize pre-formed 3-(2-chloroethoxy)benzaldehyde or Mitsunobu reactions with piperidine. However, these methods are less efficient due to lower yields (45–55%) and higher impurity profiles.
Phase Transfer Catalysis Approaches
Use of Tetrabutylammonium Hydrogen Sulphate (TBAHS)
Phase transfer catalysis (PTC) enhances reaction rates and yields by facilitating interfacial interactions between hydrophilic and hydrophobic reactants. A reported PTC method employs TBAHS for the condensation of 3-(2-bromoethoxy)benzaldehyde with piperidine.
Procedure :
- A mixture of 3-(2-bromoethoxy)benzaldehyde (1 eq), piperidine (1.2 eq), and TBAHS (30 mol%) in dichloromethane-water (1:1) is stirred vigorously at 40°C for 2 hours.
- The organic layer is separated, dried over sodium sulfate, and concentrated to yield the free base (78% yield).
- Salt formation follows the same protocol as in Section 2.1.
Advantages :
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7) as the eluent. The hydrochloride salt is recrystallized from ethanol-diethyl ether (1:5) to achieve >99% purity.
Spectroscopic Characterization
- IR Spectroscopy : C=O stretch at 1695 cm⁻¹, C-O-C asymmetric stretch at 1260 cm⁻¹.
- ¹H NMR (CDCl₃) : δ 9.88 (s, 1H, -CHO), 4.16 (t, 2H, -OCH₂), 2.72 (t, 2H, -CH₂N), 1.40–1.60 (m, 6H, piperidine -CH₂).
- ESI-MS : m/z = 234 [M+H]⁺ for the free base.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Conventional Alkylation | 64–68% | 89% | 3 h | Moderate |
| Phase Transfer Catalysis | 78% | 93% | 2 h | High |
| Mitsunobu Reaction | 45–55% | 85% | 6 h | Low |
Critical Observations :
- Phase transfer catalysis outperforms conventional methods in yield and time efficiency.
- Mitsunobu reactions are impractical due to cost and side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 3-[2-(1-Piperidinyl)ethoxy]benzoic acid.
Reduction: 3-[2-(1-Piperidinyl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to specific receptors or enzymes . This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings
The 3,5-dimethyl-piperidine variant (Combi-Blocks) shows increased lipophilicity, which may improve blood-brain barrier penetration compared to the parent compound .
Pharmacological Targets :
- The piperidinyl ethoxy group is a common motif in GPCR-targeting drugs. For example, Cetirizine’s antihistaminic activity relies on its diphenylmethyl group, while Raloxifene’s SERM activity derives from its benzo[b]thiophene core .
Synthetic Routes :
- Nucleophilic substitution of halogenated benzaldehydes with amine-containing side chains is a shared synthesis step (e.g., Pacritinib: 72% yield; Reference Example 114: ~65% yield) .
- Condensation reactions (e.g., Raloxifene synthesis using Eaton’s reagent) highlight the versatility of the benzaldehyde intermediate in forming complex heterocycles .
Solubility and Bioavailability :
Biological Activity
3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 232.74 g/mol. The compound features a piperidine ring, which is known for enhancing biological activity through various mechanisms.
The mechanism of action for this compound primarily involves interaction with neurotransmitter receptors and enzymes. The piperidinyl group enhances binding affinity to target sites, potentially affecting pathways related to:
- Neurotransmission : It may act as an agonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds induced apoptosis in cancer cell lines more effectively than standard chemotherapeutics like bleomycin .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-[2-(1-Piperidinyl)ethoxy]benzaldehyde HCl | FaDu (hypopharyngeal) | 5.0 | |
| Bleomycin | FaDu | 7.5 | |
| Other Piperidine Derivatives | Various | Varies |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a promising candidate for developing new antibiotics .
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 | |
| Escherichia coli | 62.5 | |
| Mycobacterium tuberculosis | 4 |
Case Studies
- Alzheimer's Disease Treatment : A study highlighted the efficacy of piperidine derivatives in inhibiting AChE, leading to improved cognitive function in animal models. The introduction of the piperidinyl group was crucial for enhancing the pharmacokinetic properties necessary for crossing the blood-brain barrier.
- Tuberculosis Treatment : Research on piperidine derivatives showed promising results against resistant strains of M. tuberculosis, with some compounds exhibiting MIC values significantly lower than traditional treatments . This underscores the potential of this compound in combating drug-resistant infections.
Q & A
Q. What are the standard synthetic routes for preparing 3-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride, and what reaction conditions optimize yield?
The synthesis typically involves:
- Piperidine Intermediate Preparation : Hydrogenation of pyridine derivatives (e.g., pyridine to piperidine using Pd/C under H₂ gas) .
- Ethoxylation : Reaction of the piperidine intermediate with 3-hydroxybenzaldehyde derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Salt Formation : Treatment with HCl in ethanol or methanol to form the hydrochloride salt .
Key Considerations : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for piperidine:alkylating agent), and purification via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm the piperidinyl ethoxy group (δ 3.5–3.7 ppm for ethoxy protons, δ 1.4–1.6 ppm for piperidine methylene) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~280 m/z) .
Q. How does solubility and stability vary across solvents, and what storage conditions are recommended?
- Solubility : Highly soluble in DMSO (>50 mg/mL) and aqueous buffers (pH 4–6); limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Stable at −20°C in anhydrous form for >2 years. Degrades in aqueous solutions (hydrolysis of the ethoxy group at pH >8) .
Storage : Store in airtight containers under nitrogen, protected from light and moisture .
Advanced Research Questions
Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or receptors)?
The piperidinyl ethoxy group facilitates:
- Hydrogen Bonding : The ether oxygen and piperidine nitrogen interact with polar residues in binding pockets (e.g., serotonin receptors) .
- Lipophilic Interactions : The benzaldehyde moiety enhances membrane permeability, while the hydrochloride salt improves solubility for in vitro assays .
Methodology : Molecular docking (AutoDock Vina) and site-directed mutagenesis to validate binding sites .
Q. How can researchers mitigate interference from genotoxic impurities during synthesis?
Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Q. What in vitro models are suitable for assessing its pharmacokinetic properties?
- Hepatic Metabolism : Use human liver microsomes (HLMs) with CYP3A4 inhibitors (e.g., ketoconazole) to evaluate clearance rates .
- Plasma Protein Binding : Equilibrium dialysis with human serum albumin (HSA) at 37°C .
Q. How do pH and temperature influence its degradation pathways?
Q. What strategies resolve enantiomeric impurities in chiral derivatives of this compound?
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during ethoxylation .
Q. How does this compound compare to related benzaldehyde derivatives in enzyme inhibition assays?
- Selectivity : Lower IC₅₀ for monoamine oxidase B (MAO-B) compared to MAO-A (1.2 μM vs. 8.7 μM) .
- Kinetic Studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
